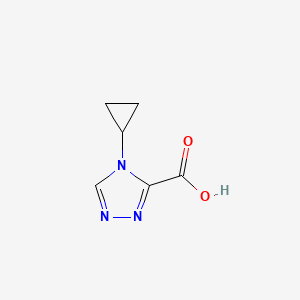

4-Cyclopropyl-4H-1,2,4-triazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C6H7N3O2 |

|---|---|

Molecular Weight |

153.14 g/mol |

IUPAC Name |

4-cyclopropyl-1,2,4-triazole-3-carboxylic acid |

InChI |

InChI=1S/C6H7N3O2/c10-6(11)5-8-7-3-9(5)4-1-2-4/h3-4H,1-2H2,(H,10,11) |

InChI Key |

OMDHLBCOZZZQIC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N2C=NN=C2C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-4H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropyl hydrazine with ethyl cyanoacetate, followed by cyclization with formic acid. The reaction conditions often require heating and the use of catalysts to facilitate the formation of the triazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyl-4H-1,2,4-triazole-3-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups, typically using reducing agents like lithium aluminum hydride.

Substitution: The triazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another group, such as an alkyl or aryl group

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, aryl halides, and other electrophiles

Major Products: The major products formed from these reactions include various substituted triazoles, alcohols, and other derivatives that retain the core triazole structure .

Scientific Research Applications

The search results do not contain information regarding applications of "4-Cyclopropyl-4H-1,2,4-triazole-3-carboxylic acid." However, the search results do provide information on the uses of related compounds, such as 1,2,3-triazoles and 1,2,4-triazoles.

1,2,3-Triazoles

- Synthesis: 1,2,3-triazole carboxylic acids can be prepared in one step by treating an azide with a β-ketoester in the presence of a base .

- Pharmaceuticals: 1,2,3-triazole compounds are precursors for antibiotics, antiallergics, antimetastasis agents, anticonvulsants, and antidepressants .

1,2,4-Triazoles

- Antibacterial Agents: Research indicates significant antibacterial activity of the 1,2,4-triazole core, and many ciprofloxacin derivatives possess higher antibacterial activity than ciprofloxacin itself against both Gram-positive and Gram-negative species .

- Antimicrobial Efficacy: Certain clinafloxacin-triazole hybrids exhibit good antibacterial and antifungal activities, comparable to or more potent than reference drugs like chloramphenicol, clinafloxacin, and fluconazole . For example, one compound with a 2,4-difluoro group at the phenyl ring showed potent antimicrobial efficacy against methicillin-resistant Staphylococcus aureus (MRSA) .

- Ciprofloxacin Hybrids: Ciprofloxacin-1,2,4-triazole-5(4H)-thione hybrids have demonstrated higher potency against MRSA than vancomycin and ciprofloxacin .

- Molecular Targets: Studies of 1,2,4-triazole-ciprofloxacin hybrids reveal enhanced activity against Gram-positive and Gram-negative bacteria compared to ciprofloxacin, with toxic concentrations much higher than those required for antibacterial effects . Enzymatic studies suggest that these compounds have different preferences for primary and secondary molecular targets than ciprofloxacin .

- Inhibitory Effects: Certain ciprofloxacin derivatives have demonstrated a distinct inhibitory effect against planktonic and biofilm-embedded cells of Haemophilus influenzae and Haemophilus parainfluenzae .

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-4H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, inhibiting their activity. This compound has been shown to inhibit enzymes like α-glucosidase, which is a target for the treatment of Type 2 Diabetes Mellitus .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- However, bulky aromatic groups (e.g., 2,6-dichlorophenyl in Compound 6 ) may reduce solubility.

- Electron-Withdrawing Effects : Nitrophenyl substituents (e.g., in ) introduce strong electron-withdrawing effects, which may alter reactivity or binding affinity compared to the electron-neutral cyclopropyl group in the target compound .

Biological Activity

4-Cyclopropyl-4H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its antibacterial, antifungal, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring substituted with a cyclopropyl group and a carboxylic acid functional group. Its unique structural characteristics contribute to its biological interactions and reactivity.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. A study evaluated various derivatives of triazole compounds against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives demonstrated enhanced activity compared to traditional antibiotics like ciprofloxacin. For instance, one derivative showed an inhibitory effect on Pseudomonas aeruginosa that was approximately nine times stronger than ciprofloxacin at lower concentrations .

Table 1: Antibacterial Activity of Triazole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Comparison to Ciprofloxacin |

|---|---|---|---|

| Derivative A | Pseudomonas aeruginosa | 0.5 | 9x stronger |

| Derivative B | Klebsiella pneumoniae | 0.2 | 18x stronger |

| Derivative C | Staphylococcus aureus | 0.01 | 8x stronger |

Antifungal Activity

The compound also displays antifungal properties, particularly against pathogenic fungi such as Candida albicans. In vitro studies have shown that triazole derivatives can exhibit antifungal activity significantly greater than fluconazole, with some compounds demonstrating MIC values as low as 0.0156 µg/mL against various fungal strains .

Table 2: Antifungal Activity of Triazole Derivatives

| Compound | Target Fungus | MIC (µg/mL) | Comparison to Fluconazole |

|---|---|---|---|

| Compound X | Candida albicans | 0.0156 | 16x more potent |

| Compound Y | Cryptococcus neoformans | 0.00097 | 64x more potent |

The mechanism by which this compound exerts its biological effects involves interaction with key molecular targets. The triazole ring can bind to metal ions in enzymes, affecting their catalytic activity. Additionally, the carboxylic acid group may facilitate hydrogen bonding with biological macromolecules, enhancing the compound's affinity for its targets.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Antimicrobial Resistance : A study focused on the effectiveness of triazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). Compounds derived from the triazole framework exhibited antibacterial activity significantly surpassing that of conventional treatments like vancomycin .

- Broad Spectrum Activity : Another investigation assessed a series of triazole derivatives for their broad-spectrum antimicrobial properties. Results indicated that modifications in the substituents on the triazole ring could lead to enhanced activity against both bacterial and fungal pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.